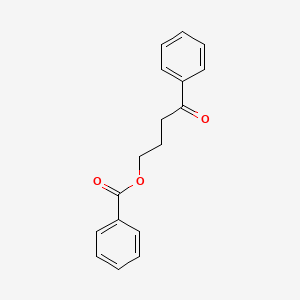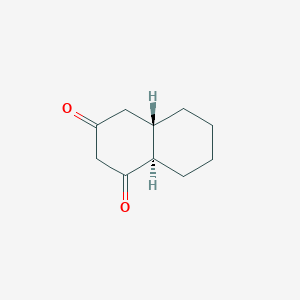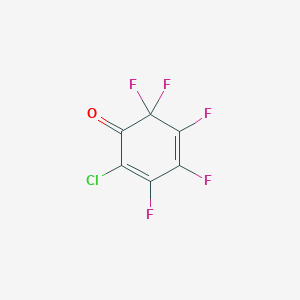![molecular formula C12H18ClNO B14501162 1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride CAS No. 62808-82-6](/img/structure/B14501162.png)
1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, and a dimethylpropanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Aminomethyl)phenyl and 2,2-dimethylpropan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid. This step ensures the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under optimized conditions to maximize yield and efficiency.
Purification: The crude product is purified using techniques such as crystallization, filtration, and distillation to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and oxides.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to interact with various enzymes and receptors, leading to its biological effects. The compound’s structure enables it to bind to specific sites on target molecules, modulating their activity and resulting in the desired therapeutic or biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline: Known for its anticancer properties.
1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene: Evaluated for its antimalarial activity.
Uniqueness
1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride stands out due to its unique combination of an aminomethyl group and a dimethylpropanone moiety. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62808-82-6 |
|---|---|
Molekularformel |
C12H18ClNO |
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
1-[4-(aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10;/h4-7H,8,13H2,1-3H3;1H |
InChI-Schlüssel |
VSUJVDQXXLXWDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)

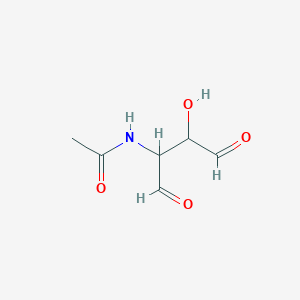
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
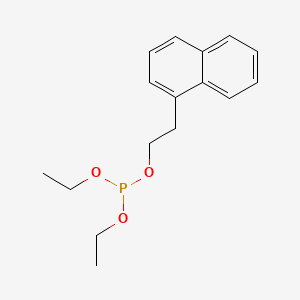
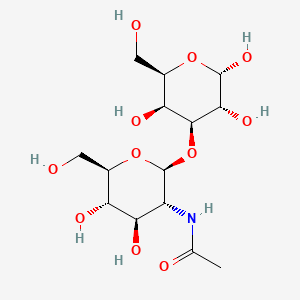
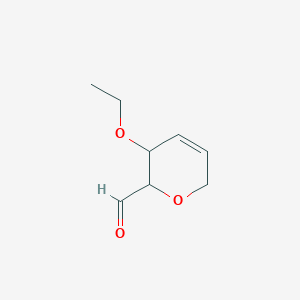
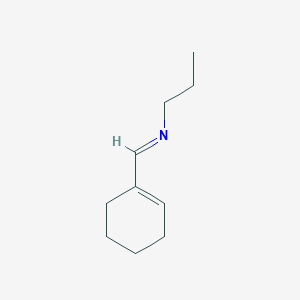
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
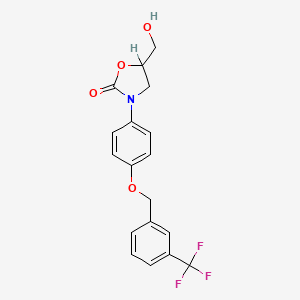
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
